molecular formula C25H17ClF2N2O2 B5908390 [(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate

Cat. No.: B5908390
M. Wt: 450.9 g/mol
InChI Key: ULPQGOMRMNCBMS-HZHRSRAPSA-N
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Description

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate is a complex organic compound that features a combination of imidazole, chlorophenyl, and fluorophenyl groups

Properties

IUPAC Name

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF2N2O2/c26-22-4-2-1-3-19(22)16-30-14-13-29-24(30)15-23(17-5-9-20(27)10-6-17)32-25(31)18-7-11-21(28)12-8-18/h1-15H,16H2/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPQGOMRMNCBMS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=CN=C2/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the esterification of the compound with 4-fluorobenzoic acid. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism or gene expression.

Comparison with Similar Compounds

[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its combination of imidazole, chlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties.

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